molecular formula C10H15NO3S B2454093 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide CAS No. 69210-51-1

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No.: B2454093
CAS No.: 69210-51-1
M. Wt: 229.29
InChI Key: JGIGTQCKPSLULT-UHFFFAOYSA-N
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Description

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-4-hydroxybenzenesulfonamide.

    Etherification: The hydroxy group is converted to a propan-2-yloxy group through an etherification reaction. This is achieved by reacting the starting material with isopropyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl and propan-2-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 2-Methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine hydrochloride

Uniqueness

2-Methyl-4-(propan-2-yloxy)benzene-1-sulfonamide is unique due to the presence of both a methyl group and a propan-2-yloxy group on the benzene ring, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-propan-2-yloxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-7(2)14-9-4-5-10(8(3)6-9)15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIGTQCKPSLULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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